Sodium lactate
Overview
Description
Sodium lactate is the sodium salt of lactic acid, with the chemical formula C₃H₅NaO₃ . It is a white, crystalline powder with a mild saline taste. This compound is produced by the fermentation of a sugar source, such as corn or beets, followed by the neutralization of the resulting lactic acid . It is widely used in various industries, including food, cosmetics, and medicine, due to its preservative, humectant, and buffering properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium lactate is typically prepared by the neutralization of lactic acid with sodium hydroxide. The reaction is as follows:
C₃H₆O₃ (lactic acid) + NaOH → C₃H₅NaO₃ (sodium lactate) + H₂O
The reaction is carried out by adding sodium hydroxide solution dropwise to lactic acid until the desired pH is achieved, typically between 6.9 and 7.1 .
Industrial Production Methods: In industrial settings, this compound is produced by fermenting a sugar source to produce lactic acid, which is then neutralized with sodium hydroxide. The process involves controlling the reaction temperature to avoid the formation of impurities . The resulting this compound solution is then purified and concentrated to the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Sodium lactate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to produce pyruvate.
Reduction: It can be reduced to produce propionic acid.
Substitution: this compound can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Esterification reactions typically involve alcohols and acid catalysts.
Major Products:
Oxidation: Pyruvate
Reduction: Propionic acid
Substitution: Various esters and derivatives
Scientific Research Applications
Sodium lactate has a wide range of applications in scientific research:
Mechanism of Action
Sodium lactate exerts its effects primarily through its role in cellular metabolism. It is metabolized to bicarbonate in the liver, which helps to neutralize acid in the body . The lactate ions are converted to carbon dioxide and water, consuming hydrogen cations in the process . This metabolic alkalinizing effect is beneficial in treating acidosis.
Comparison with Similar Compounds
Sodium lactate is often compared with other lactate salts and similar compounds:
Calcium lactate: Used as a calcium supplement and in food fortification.
Potassium lactate: Used as a preservative and in meat processing.
Lactated Ringer’s solution: A balanced electrolyte solution used in medical settings.
Uniqueness: this compound is unique due to its wide range of applications across different fields, its effectiveness as a humectant and preservative, and its role in medical treatments for acidosis .
Properties
IUPAC Name |
sodium;2-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSFWBMYFKHRBD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3 | |
Record name | SODIUM LACTATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052829 | |
Record name | Sodium DL-lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless, transparent, liquid. Odourless, or with a slight, characteristic odour, Colorless or nearly colorless odorless liquid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Colorless or yellowish odorless syrupy liquid; Hygroscopic; mp = 17 deg C; [Flinn Scientific MSDS] | |
Record name | Propanoic acid, 2-hydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | SODIUM LACTATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Sodium lactate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17590 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
72-17-3 | |
Record name | Sodium lactate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SODIUM LACTATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2-hydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium DL-lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Sodium lactate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU7HW0W0QT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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